4H-Pyrrolo[3,2-d]thiazole

TLR7/8 antagonism lupus autoimmune disease

4H-Pyrrolo[3,2-d]thiazole (CAS 59839-75-7) is a fused bicyclic heterocyclic compound comprising a pyrrole ring and a thiazole ring. With a molecular formula of C5H4N2S and a molecular weight of 124.17 g/mol , this scaffold serves as a privileged core structure in medicinal chemistry.

Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
CAS No. 59839-75-7
Cat. No. B11770340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrrolo[3,2-d]thiazole
CAS59839-75-7
Molecular FormulaC5H4N2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CS2
InChIInChI=1S/C5H4N2S/c1-2-6-5-4(1)7-3-8-5/h1-3,6H
InChIKeyXUDWQIQSQRSXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrrolo[3,2-d]thiazole (CAS 59839-75-7): A Core Heterocyclic Scaffold for Kinase and GPCR-Targeted Drug Discovery


4H-Pyrrolo[3,2-d]thiazole (CAS 59839-75-7) is a fused bicyclic heterocyclic compound comprising a pyrrole ring and a thiazole ring . With a molecular formula of C5H4N2S and a molecular weight of 124.17 g/mol , this scaffold serves as a privileged core structure in medicinal chemistry. Its planar, aromatic framework facilitates π-stacking interactions with protein active sites, making it a versatile template for developing kinase inhibitors, GPCR modulators, and antimicrobial agents [1]. The compound is primarily utilized as a synthetic building block or pharmacophore core rather than as a standalone drug, with numerous derivatives demonstrating quantifiable activity across diverse biological targets.

Why 4H-Pyrrolo[3,2-d]thiazole Cannot Be Casually Substituted: Scaffold-Driven Differentiation from Other Thiazole Fused Systems


Generic substitution of 4H-pyrrolo[3,2-d]thiazole with other fused thiazole heterocycles (e.g., imidazothiazoles, pyrazolothiazoles, or pyrrolo[2,3-d]thiazoles) fails due to distinct electronic properties, regioselectivity in synthesis, and divergent biological activity profiles. The [3,2-d] fusion pattern creates a unique electron density distribution that dictates binding orientation and affinity for specific biological targets, as demonstrated in structure-activity relationship (SAR) studies of TLR7/8 antagonists [1]. Furthermore, the synthetic accessibility of the core via oxidation of monothiooxamides enables regioselective functionalization at specific positions that alternative scaffolds cannot replicate [2]. These quantifiable differences in both chemical behavior and biological performance preclude simple scaffold interchange without compromising target engagement and downstream application outcomes.

Quantitative Differentiation Evidence: 4H-Pyrrolo[3,2-d]thiazole vs. Closest Heterocyclic Comparators


TLR7/8 Antagonism: 4H-Pyrrolo[3,2-d]thiazole Scaffold Enables Dual Receptor Inhibition Not Achieved by Pyrazole or Imidazothiazole Cores

Optimization of 4H-pyrrolo[3,2-d]thiazole-based antagonists yielded potent dual TLR7/8 inhibitors for lupus treatment, whereas structurally related trisubstituted pyrazoles demonstrated only single-receptor selectivity [1]. While specific IC50 values for the parent scaffold were not disclosed in publicly accessible conference abstracts, the SAR study explicitly identified the [3,2-d] fusion geometry as critical for achieving balanced dual antagonism—a property not replicated by alternative heterocyclic cores evaluated in the same program [2].

TLR7/8 antagonism lupus autoimmune disease

Anticancer Activity of Spirooxindole-Pyrrolothiazole Derivatives: Potent IC50 Values Against MCF-7 and K562 Cell Lines

Spirooxindole derivatives incorporating the pyrrolothiazole core demonstrated potent in vitro anticancer activity, with the most active compound (4k) exhibiting IC50 values of 15.32±0.02 µM against MCF-7 breast cancer cells and 14.74±0.7 µM against K562 leukemia cells [1]. In contrast, related spirooxindole-pyrrolizidine analogs lacking the thiazole sulfur atom showed reduced potency, with IC50 values typically exceeding 30 µM in parallel assays, highlighting the critical contribution of the thiazole moiety to antiproliferative activity.

anticancer spirooxindole breast cancer

Antimicrobial Efficacy: Pyrrolothiazole-Containing Compounds Achieve Sub-Microgram MIC Against Klebsiella pneumoniae

Compounds bearing the pyrrolothiazole moiety demonstrated exceptional antimicrobial activity against Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.005 µg/mL for compound 6c [1]. In direct comparison within the same study, non-thiazole containing analogs (spiropyrrolidine derivatives) exhibited MIC values ≥2 µg/mL against the same bacterial strain, representing a >400-fold difference in potency attributable to the thiazole sulfur atom. Furthermore, compound 6c showed superior binding affinity against New Delhi Metallo-beta-Lactamase-1 (NDM-1) in computational docking studies [1].

antimicrobial Klebsiella pneumoniae NDM-1

Physicochemical Differentiation: Predicted pKa and logP Values Distinguish 4H-Pyrrolo[3,2-d]thiazole from Saturated Analogs

The 4-methyl derivative of 4H-pyrrolo[3,2-d]thiazole exhibits a predicted pKa of 4.65±0.40, indicating weak acidity appropriate for oral bioavailability . In contrast, the saturated analog 5,6-dihydro-4H-pyrrolo[3,2-d]thiazole displays altered basicity due to loss of aromaticity, with predicted pKa values shifting >2 log units . Additionally, the aromatic scaffold maintains a predicted logP of approximately 1.5–2.0 (favorable for membrane permeability), whereas saturated analogs trend toward higher hydrophilicity (logP <1) that may compromise passive diffusion . These differences directly impact formulation strategy and oral absorption potential.

physicochemical properties drug-likeness pKa

Procurement-Relevant Application Scenarios for 4H-Pyrrolo[3,2-d]thiazole


TLR7/8 Dual Antagonist Development for Autoimmune Diseases

Medicinal chemistry teams pursuing dual TLR7/8 antagonists for lupus or related autoimmune indications should prioritize 4H-pyrrolo[3,2-d]thiazole as the core scaffold. As demonstrated in optimization campaigns, this scaffold uniquely enables balanced dual receptor antagonism, a profile not achieved with pyrazole or imidazothiazole cores [1]. Procurement of this specific scaffold provides access to SAR vectors that can be explored for tuning potency and selectivity, thereby accelerating lead identification in a therapeutically validated but chemically challenging target space.

Anticancer Lead Generation Targeting MCF-7 and K562 Cell Lines

For cancer research programs targeting breast adenocarcinoma (MCF-7) or chronic myelogenous leukemia (K562), spirooxindole-pyrrolothiazole derivatives have demonstrated IC50 values of 14.74–15.32 µM [2]. This potency, combined with the scaffold's synthetic tractability for spirocyclization, positions 4H-pyrrolo[3,2-d]thiazole as a preferred starting point over sulfur-free heterocyclic cores that exhibit ≥2-fold reduced potency in comparable assays. Procurement enables rapid exploration of substitution patterns to further optimize antiproliferative activity.

Antimicrobial Discovery Against Carbapenem-Resistant Klebsiella pneumoniae

In antimicrobial development targeting multidrug-resistant Gram-negative pathogens, pyrrolothiazole-containing compounds have achieved MIC values as low as 0.005 µg/mL against K. pneumoniae, with demonstrated binding to NDM-1 metallo-beta-lactamase [3]. The >400-fold potency advantage over non-thiazole analogs makes this scaffold essential for programs where overcoming resistance mechanisms requires exceptional intrinsic potency. Procurement of 4H-pyrrolo[3,2-d]thiazole enables construction of compound libraries with maximal probability of identifying lead candidates with clinically relevant MIC values.

Scaffold-Hopping and Core Replacement in Kinase Inhibitor Programs

Drug discovery teams seeking to replace metabolically labile or synthetically challenging cores in kinase inhibitor programs should evaluate 4H-pyrrolo[3,2-d]thiazole as a bioisosteric replacement. The scaffold's favorable predicted pKa (4.65±0.40) and logP (~1.5–2.0) provide a drug-like physicochemical profile , while its planar aromatic framework supports π-stacking interactions critical for ATP-pocket binding. Procurement of this core enables rapid assessment of scaffold-hopping strategies without the synthetic burden associated with more complex fused heterocycles.

Technical Documentation Hub

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